N-(2-chloro-4-nitrophenyl)-2-(cyclohexylamino)-3,5-dinitrobenzamide
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Overview
Description
N-(2-chloro-4-nitrophenyl)-2-(cyclohexylamino)-3,5-dinitrobenzamide is a complex organic compound characterized by its unique structure, which includes multiple nitro groups, a chloro substituent, and a cyclohexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-2-(cyclohexylamino)-3,5-dinitrobenzamide typically involves multi-step organic reactions. The starting materials often include 2-chloro-4-nitroaniline and 3,5-dinitrobenzoyl chloride. The reaction proceeds through nucleophilic substitution, where the amine group of 2-chloro-4-nitroaniline attacks the carbonyl carbon of 3,5-dinitrobenzoyl chloride, forming the desired benzamide compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-nitrophenyl)-2-(cyclohexylamino)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the cyclohexylamino group, leading to the formation of N-oxides.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols, alkoxides.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Oxidation: Formation of N-oxides.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-2-(cyclohexylamino)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules is of particular interest.
Medicine: Explored as a lead compound in drug discovery. Its structural features are modified to enhance pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials. Its unique structure contributes to the properties of the final products.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(cyclohexylamino)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The chloro and cyclohexylamino groups contribute to the compound’s binding affinity to target proteins or enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-nitrophenyl)-2-(methylamino)-3,5-dinitrobenzamide
- N-(2-chloro-4-nitrophenyl)-2-(ethylamino)-3,5-dinitrobenzamide
- N-(2-chloro-4-nitrophenyl)-2-(propylamino)-3,5-dinitrobenzamide
Uniqueness
N-(2-chloro-4-nitrophenyl)-2-(cyclohexylamino)-3,5-dinitrobenzamide is unique due to the presence of the cyclohexylamino group, which imparts distinct steric and electronic properties compared to its analogs with smaller alkyl groups. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H18ClN5O7 |
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Molecular Weight |
463.8 g/mol |
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(cyclohexylamino)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C19H18ClN5O7/c20-15-9-12(23(27)28)6-7-16(15)22-19(26)14-8-13(24(29)30)10-17(25(31)32)18(14)21-11-4-2-1-3-5-11/h6-11,21H,1-5H2,(H,22,26) |
InChI Key |
HFHUIYUGICJXBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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